

# Application Note and Protocol: Determination of Bafetinib IC50 in K562 Cells

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Compound of Interest		
Compound Name:	Bafetinib	
Cat. No.:	B1684640	Get Quote

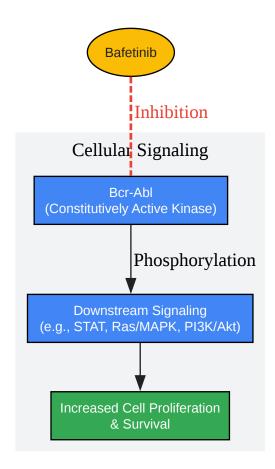
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **Bafetinib** in the K562 human chronic myeloid leukemia (CML) cell line. **Bafetinib** (also known as INNO-406 or NS-187) is a potent, second-generation dual Bcr-Abl and Lyn tyrosine kinase inhibitor.[1][2][3][4] The K562 cell line, derived from a CML patient in blast crisis, is positive for the Philadelphia chromosome and expresses the Bcr-Abl fusion protein, making it an essential in vitro model for studying CML and evaluating the efficacy of targeted inhibitors like **Bafetinib**. The following sections detail the mechanism of action, a step-by-step experimental protocol using a colorimetric MTT assay, and data presentation guidelines.

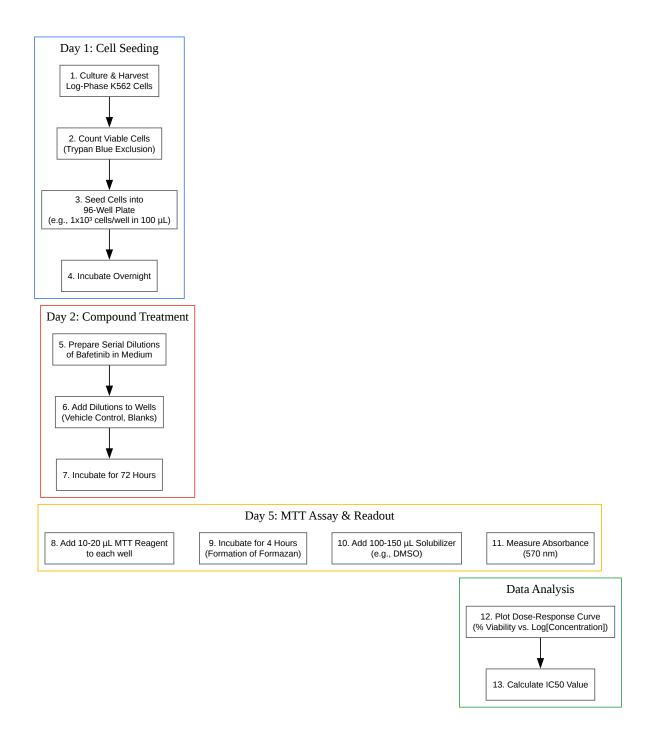
## Mechanism of Action of Bafetinib in K562 Cells

**Bafetinib** was developed as a more potent alternative to imatinib, designed to overcome resistance and exhibit a narrower kinase spectrum.[5] Its primary targets in K562 cells are the constitutively active Bcr-Abl fusion protein tyrosine kinase and the Src family kinase Lyn.[5][6] The Bcr-Abl oncoprotein is a hallmark of CML and drives malignant cell proliferation and survival through the activation of multiple downstream signaling pathways. **Bafetinib** competitively binds to the ATP-binding site of the Bcr-Abl kinase domain, inhibiting its autophosphorylation and subsequent phosphorylation of downstream substrates.[1][2] This blockade of Bcr-Abl signaling ultimately leads to the induction of apoptosis and suppression of proliferation in Bcr-Abl-positive cells like K562.[1][3]









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